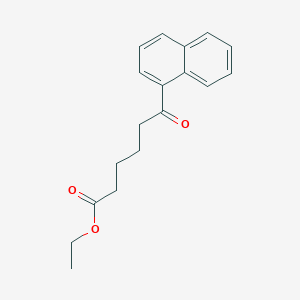

Ethyl 6-(1-naphthyl)-6-oxohexanoate

Descripción general

Descripción

Ethyl 6-(1-naphthyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group attached to a hexanoate chain, which includes a keto group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(1-naphthyl)-6-oxohexanoate typically involves the esterification of 6-(1-naphthyl)-6-oxohexanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield of the desired ester.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(1-naphthyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 6-(1-naphthyl)-6-oxohexanoic acid.

Reduction: Formation of 6-(1-naphthyl)-6-hydroxyhexanoate.

Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 6-(1-naphthyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which Ethyl 6-(1-naphthyl)-6-oxohexanoate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The naphthyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the ester and keto groups can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 6-oxohexanoate: Lacks the naphthyl group, making it less hydrophobic and potentially less biologically active.

6-(1-Naphthyl)-6-oxohexanoic acid: The acid form of the compound, which may have different solubility and reactivity properties.

Ethyl 6-(2-naphthyl)-6-oxohexanoate: A positional isomer with the naphthyl group in a different position, which can affect its chemical and biological properties.

Uniqueness

Ethyl 6-(1-naphthyl)-6-oxohexanoate is unique due to the presence of the naphthyl group, which imparts distinct hydrophobic and electronic properties. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

Propiedades

IUPAC Name |

ethyl 6-naphthalen-1-yl-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-21-18(20)13-6-5-12-17(19)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,2,5-6,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHYLMOCUQYBRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645603 |

Source

|

| Record name | Ethyl 6-(naphthalen-1-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101743-65-1 |

Source

|

| Record name | Ethyl 6-(naphthalen-1-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)